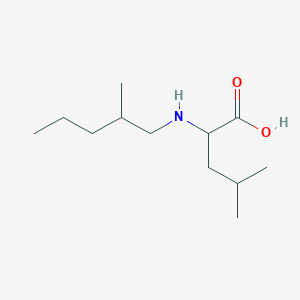![molecular formula C16H22Cl2N2O B7588618 N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide, commonly known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of DCPM involves its binding to the sigma-1 receptor and the voltage-gated sodium channels. Binding to the sigma-1 receptor results in the modulation of calcium signaling and ion channel regulation, while binding to the voltage-gated sodium channels results in the inhibition of nerve impulse transmission.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of nerve impulse transmission, and the enhancement of cell survival. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various conditions such as chronic pain and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCPM in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this protein in various cellular processes. However, one of the limitations of using DCPM is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DCPM in scientific research. One potential application is in the development of new drugs for the treatment of various conditions such as chronic pain and neurodegenerative diseases. Another potential application is in the study of the role of the sigma-1 receptor in various cellular processes, which may lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further research is needed to investigate the potential toxicity of DCPM and to develop safer alternatives for use in lab experiments.
Synthesemethoden
DCPM can be synthesized through a multistep process involving the reaction of 2,3-dichlorobenzyl chloride with N-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
DCPM has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. DCPM has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Eigenschaften
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-20(11-13-5-2-6-14(17)16(13)18)15(21)8-7-12-4-3-9-19-10-12/h2,5-6,12,19H,3-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWUCOKVIWEXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)